REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([O-:16])=O)[CH:7]=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])([O-:3])=[O:2].S(Cl)(Cl)=O.C[N:22](C=O)C>C1COCC1.C(Cl)Cl>[CH3:12][O:11][C:9]([C:8]1[CH:7]=[C:6]([CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=1)[C:14]([NH2:22])=[O:16])=[O:10]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C1)C(=O)[O-]
|
Name
|
|
Quantity
|
71.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
SiO2
|
Quantity
|
125 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry CH2 Cl2 (200 mL) and hexanes (500 mL)
|
Type
|
ADDITION
|
Details
|
Ammonia gas was introduced into the solution
|
Type
|
CUSTOM
|
Details
|
the precipitation
|
Type
|
CUSTOM
|
Details
|
was collected on a glass-filter
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 aq. (500 mL) and water (500 mL)
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C(=O)N)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.3 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |